N-Methyl-N'-(4-methylbenzene-1-sulfonyl)-N-phenylmethanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-N’-(4-methylbenzene-1-sulfonyl)-N-phenylmethanimidamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly due to their antimicrobial properties . This compound is characterized by the presence of a sulfonyl group attached to a benzene ring, which is further connected to a methanimidamide group.
Vorbereitungsmethoden
The synthesis of N-Methyl-N’-(4-methylbenzene-1-sulfonyl)-N-phenylmethanimidamide typically involves the reaction of N-methyl-N-phenylmethanimidamide with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product . The reaction conditions usually involve maintaining the reaction mixture at a low temperature to prevent any side reactions.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
N-Methyl-N’-(4-methylbenzene-1-sulfonyl)-N-phenylmethanimidamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N-Methyl-N’-(4-methylbenzene-1-sulfonyl)-N-phenylmethanimidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of N-Methyl-N’-(4-methylbenzene-1-sulfonyl)-N-phenylmethanimidamide involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzymes . The exact molecular pathways involved depend on the specific application and target of the compound.
Vergleich Mit ähnlichen Verbindungen
N-Methyl-N’-(4-methylbenzene-1-sulfonyl)-N-phenylmethanimidamide can be compared with other sulfonamide compounds, such as:
- N-Methyl-N-(4-methylbenzene-1-sulfonyl)formamide
- N-Methyl-N-[(4-methylbenzene-1-sulfonyl)oxy]methanamine
These compounds share similar structural features but differ in their specific functional groups and overall molecular structure . The uniqueness of N-Methyl-N’-(4-methylbenzene-1-sulfonyl)-N-phenylmethanimidamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
13707-50-1 |
---|---|
Molekularformel |
C15H16N2O2S |
Molekulargewicht |
288.4 g/mol |
IUPAC-Name |
N-methyl-N'-(4-methylphenyl)sulfonyl-N-phenylmethanimidamide |
InChI |
InChI=1S/C15H16N2O2S/c1-13-8-10-15(11-9-13)20(18,19)16-12-17(2)14-6-4-3-5-7-14/h3-12H,1-2H3 |
InChI-Schlüssel |
QXJFYAWCKNBRJO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=CN(C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.